Cas no 1183619-41-1 (1-(4-bromo-2-fluorophenyl)methyl-1H-imidazol-2-amine)

1-(4-bromo-2-fluorophenyl)methyl-1H-imidazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 1-(4-bromo-2-fluorophenyl)methyl-1H-imidazol-2-amine
- 1-[(4-bromo-2-fluorophenyl)methyl]-1H-imidazol-2-amine
- 1183619-41-1
- EN300-1110131
-
- インチ: 1S/C10H9BrFN3/c11-8-2-1-7(9(12)5-8)6-15-4-3-14-10(15)13/h1-5H,6H2,(H2,13,14)
- InChIKey: SAFGLYHIIDFNIK-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)F)CN1C=CN=C1N
計算された属性
- 精确分子量: 268.99639g/mol
- 同位素质量: 268.99639g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 217
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 43.8Ų
1-(4-bromo-2-fluorophenyl)methyl-1H-imidazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1110131-0.05g |
1-[(4-bromo-2-fluorophenyl)methyl]-1H-imidazol-2-amine |
1183619-41-1 | 95% | 0.05g |
$587.0 | 2023-10-27 | |
Enamine | EN300-1110131-1.0g |
1-[(4-bromo-2-fluorophenyl)methyl]-1H-imidazol-2-amine |
1183619-41-1 | 1g |
$728.0 | 2023-06-10 | ||
Enamine | EN300-1110131-5g |
1-[(4-bromo-2-fluorophenyl)methyl]-1H-imidazol-2-amine |
1183619-41-1 | 95% | 5g |
$2028.0 | 2023-10-27 | |
Enamine | EN300-1110131-0.1g |
1-[(4-bromo-2-fluorophenyl)methyl]-1H-imidazol-2-amine |
1183619-41-1 | 95% | 0.1g |
$615.0 | 2023-10-27 | |
Enamine | EN300-1110131-1g |
1-[(4-bromo-2-fluorophenyl)methyl]-1H-imidazol-2-amine |
1183619-41-1 | 95% | 1g |
$699.0 | 2023-10-27 | |
Enamine | EN300-1110131-2.5g |
1-[(4-bromo-2-fluorophenyl)methyl]-1H-imidazol-2-amine |
1183619-41-1 | 95% | 2.5g |
$1370.0 | 2023-10-27 | |
Enamine | EN300-1110131-5.0g |
1-[(4-bromo-2-fluorophenyl)methyl]-1H-imidazol-2-amine |
1183619-41-1 | 5g |
$2110.0 | 2023-06-10 | ||
Enamine | EN300-1110131-0.25g |
1-[(4-bromo-2-fluorophenyl)methyl]-1H-imidazol-2-amine |
1183619-41-1 | 95% | 0.25g |
$642.0 | 2023-10-27 | |
Enamine | EN300-1110131-0.5g |
1-[(4-bromo-2-fluorophenyl)methyl]-1H-imidazol-2-amine |
1183619-41-1 | 95% | 0.5g |
$671.0 | 2023-10-27 | |
Enamine | EN300-1110131-10.0g |
1-[(4-bromo-2-fluorophenyl)methyl]-1H-imidazol-2-amine |
1183619-41-1 | 10g |
$3131.0 | 2023-06-10 |
1-(4-bromo-2-fluorophenyl)methyl-1H-imidazol-2-amine 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
1-(4-bromo-2-fluorophenyl)methyl-1H-imidazol-2-amineに関する追加情報
Comprehensive Overview of 1-(4-bromo-2-fluorophenyl)methyl-1H-imidazol-2-amine (CAS No. 1183619-41-1)
The compound 1-(4-bromo-2-fluorophenyl)methyl-1H-imidazol-2-amine (CAS No. 1183619-41-1) is a specialized organic molecule that has garnered significant attention in pharmaceutical and chemical research. This imidazole derivative is characterized by its unique structural features, including a brominated and fluorinated phenyl group, which contribute to its potential applications in drug discovery and material science. Researchers are increasingly exploring its properties due to its relevance in medicinal chemistry and its role as a building block for more complex molecules.
One of the key reasons for the growing interest in 1-(4-bromo-2-fluorophenyl)methyl-1H-imidazol-2-amine is its potential as a bioactive scaffold. Imidazole rings are known for their presence in many FDA-approved drugs, and the addition of halogen atoms like bromine and fluorine can enhance binding affinity and metabolic stability. This makes the compound a valuable candidate for targeted drug design, particularly in areas such as kinase inhibition and GPCR modulation, which are hot topics in current pharmaceutical research.
From a synthetic chemistry perspective, CAS No. 1183619-41-1 offers versatility. Its reactive sites, including the amine group and the halogen-substituted phenyl ring, allow for further functionalization. This adaptability is crucial for researchers working on structure-activity relationship (SAR) studies, a common focus in modern drug development. Questions like "How does halogenation affect drug potency?" or "What are the best synthetic routes for imidazole derivatives?" are frequently searched in academic and industrial circles, highlighting the relevance of this compound.
In addition to its pharmaceutical potential, 1-(4-bromo-2-fluorophenyl)methyl-1H-imidazol-2-amine is also studied for its material science applications. The presence of both electron-withdrawing (fluorine) and electron-donating (amine) groups makes it an interesting candidate for organic electronic materials. With the rise of flexible electronics and OLED technologies, researchers are investigating how such compounds can contribute to charge transport and luminescent properties.
Environmental and green chemistry considerations are also part of the discourse surrounding this compound. As the scientific community shifts toward sustainable synthesis, questions arise about the eco-friendly preparation of halogenated imidazoles. Searches for "green synthesis of bromo-fluoro compounds" or "catalytic approaches for imidazole derivatives" reflect this trend. The compound’s stability and degradation pathways are additional areas of interest, particularly for environmental impact assessments.
Analytical characterization of CAS No. 1183619-41-1 is another critical aspect. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are often employed to confirm its structure and purity. These methods are frequently searched by chemists seeking best practices for compound validation. The compound’s spectral data and crystallographic information are valuable resources for those working in cheminformatics and computational chemistry.
In summary, 1-(4-bromo-2-fluorophenyl)methyl-1H-imidazol-2-amine (CAS No. 1183619-41-1) is a multifaceted compound with significant potential in pharmaceutical research, material science, and synthetic chemistry. Its unique structural attributes and reactivity make it a subject of ongoing study, aligning with current trends in drug discovery and sustainable chemistry. As researchers continue to explore its applications, this compound is likely to remain a topic of interest in both academic and industrial settings.
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